5-Fluoro-2-methoxybenzylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxybenzylzinc chloride: (MFCD11226468) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-methoxybenzylzinc chloride typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-methoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Reagents: Palladium catalysts, ligands, and other organohalides.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) and at controlled temperatures (0°C to room temperature) to ensure high reactivity and selectivity
Major Products:
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and intermediates for drug discovery.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxybenzylzinc chloride involves the transfer of the benzyl group to a substrate in the presence of a catalyst. The zinc moiety acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methoxybenzylmagnesium chloride: Similar in structure but uses magnesium instead of zinc.
5-Fluoro-2-methoxybenzyl lithium: Another similar compound with lithium as the metal center.
Uniqueness: 5-Fluoro-2-methoxybenzylzinc chloride is unique due to its specific reactivity and selectivity in cross-coupling reactions. The use of zinc provides distinct advantages in terms of reaction conditions and product yields compared to other metal-based reagents .
Eigenschaften
Molekularformel |
C8H8ClFOZn |
---|---|
Molekulargewicht |
240.0 g/mol |
IUPAC-Name |
chlorozinc(1+);4-fluoro-2-methanidyl-1-methoxybenzene |
InChI |
InChI=1S/C8H8FO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HNGKMTUNPRMZPX-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.